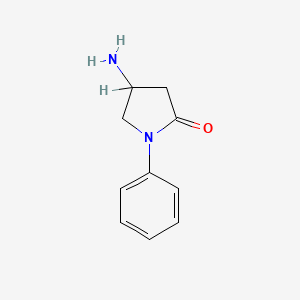

4-Amino-1-phenylpyrrolidin-2-one

CAS No.: 3026-59-3

Cat. No.: VC7049832

Molecular Formula: C10H12N2O

Molecular Weight: 176.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3026-59-3 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.219 |

| IUPAC Name | 4-amino-1-phenylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C10H12N2O/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 |

| Standard InChI Key | UDKJUMSGHZGQEH-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)C2=CC=CC=C2)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s backbone consists of a five-membered pyrrolidin-2-one ring, a lactam derivative with a ketone group at the 2-position. The 1-position is substituted with a phenyl group, while the 4-position hosts a primary amine (–NH₂). This configuration confers both hydrophilic (amine) and hydrophobic (phenyl) properties, enabling diverse chemical interactions .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| SMILES | C1C(CN(C1=O)C2=CC=CC=C2)N |

| InChI | InChI=1S/C10H12N2O/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 |

| InChIKey | UDKJUMSGHZGQEH-UHFFFAOYSA-N |

The InChIKey highlights the compound’s unique stereoelectronic profile, critical for predicting its behavior in biological systems .

Predicted Physicochemical Properties

Collision cross-section (CCS) data, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. The following table summarizes CCS values for common adducts:

Table 2: Collision Cross-Section (CCS) Predictions

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.10224 | 138.1 |

| [M+Na]⁺ | 199.08418 | 149.5 |

| [M+NH₄]⁺ | 194.12878 | 146.7 |

| [M-H]⁻ | 175.08768 | 141.6 |

These values reflect the compound’s conformational flexibility, with sodium adducts ([M+Na]⁺) exhibiting larger CCS due to ion-dipole interactions .

Comparative Analysis with Structural Analogues

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one

A structurally related compound, 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one (CAS: 36151-42-5), differs in the substitution pattern: an aminomethyl (–CH₂NH₂) group replaces the 4-amino substituent. This modification alters hydrogen-bonding capacity and steric bulk, as evidenced by its molecular weight (190.24 g/mol) and distinct SMILES string (C1CC(=O)N(C1)C2=CC=C(C=C2)CN).

Table 3: Structural Comparison

| Property | 4-Amino-1-phenylpyrrolidin-2-one | 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O | C₁₁H₁₄N₂O |

| Molecular Weight (g/mol) | 176.22 | 190.24 |

| Key Functional Groups | –NH₂, –C=O | –CH₂NH₂, –C=O |

The aminomethyl derivative’s extended side chain enhances its potential for covalent binding to biological targets, a property less pronounced in the parent compound.

Chemical Reactivity and Derivative Formation

Tautomerism and Resonance Effects

The lactam ring’s ketone group participates in resonance with the adjacent nitrogen, stabilizing the structure while enabling keto-enol tautomerism under acidic or basic conditions. This tautomerism influences reactivity, particularly in nucleophilic substitution reactions at the 4-amino position .

Salt Formation and Solubility

The hydrochloride salt (4-Amino-1-phenylpyrrolidin-2-one hydrochloride) improves aqueous solubility, a critical factor in pharmaceutical formulations. The addition of HCl protonates the amine group, forming a water-soluble ionic species with enhanced bioavailability .

Challenges and Future Directions

Synthetic Accessibility

Current literature lacks detailed protocols for the compound’s synthesis, underscoring the need for optimized routes. Potential strategies include:

-

Ring-closing metathesis of diene precursors.

-

Pd-catalyzed amination to introduce the phenyl group.

Toxicity Profiling

While in silico models predict low hepatotoxicity (based on structural analogs), empirical studies are essential to evaluate metabolic stability and off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume